molecular formula C7H2Cl3F2NO3 B1402225 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene CAS No. 1417569-29-9

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402225
CAS No.: 1417569-29-9
M. Wt: 292.4 g/mol
InChI Key: PCMALVNRICWFNV-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene: is a chemical compound with the molecular formula C7H2Cl3F2NO4 and a molecular weight of 292.4 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trichloromethoxy group attached to a benzene ring. It is a clear yellow liquid with a boiling point of approximately 80-81°C and a density of 1.43 g/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene typically involves multiple steps. One common method starts with commercially available 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene. This compound undergoes a series of reactions, including nitration, fluorination, and trichloromethoxylation, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: The primary product is 1,2-difluoro-4-amino-3-(trichloromethoxy)benzene.

    Oxidation: Products include various oxidized derivatives of the trichloromethoxy group.

Scientific Research Applications

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic structures.

    Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms and trichloromethoxy group contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other proteins. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

    1,2-Difluoro-4-nitrobenzene: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.

    1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group, which can alter its chemical and biological properties.

Uniqueness: 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene is unique due to the presence of both fluorine atoms and a trichloromethoxy group on the benzene ring. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-difluoro-4-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(13(14)15)2-1-3(11)5(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMALVNRICWFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225912
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-29-9
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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